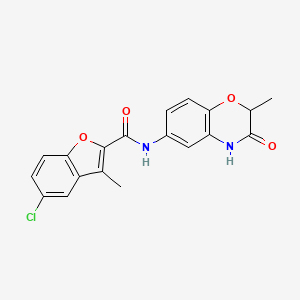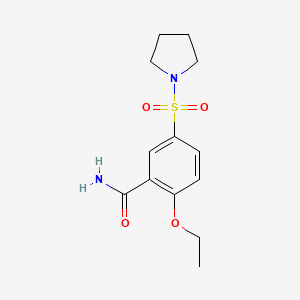![molecular formula C19H17BrN4OS B6122371 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6122371.png)
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide, also known as Echinomycin, is a natural product that was first isolated from the bacterium Streptomyces echinatus in 1964. It is a member of the quinoxaline family of compounds and has been found to have potent antitumor and antibacterial properties. Echinomycin has a unique structure that allows it to bind to DNA and inhibit transcription, making it a valuable tool for studying gene regulation and the mechanisms of cancer and bacterial infections.
作用机制
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide binds to DNA in a sequence-specific manner, preferentially binding to the sequence 5'-CGATCG-3'. This binding inhibits transcription by preventing RNA polymerase from accessing the DNA template. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide also induces DNA damage, which can lead to cell death. The unique structure of echinomycin allows it to intercalate into the DNA helix and form a covalent bond with the guanine base, which enhances its binding affinity.
Biochemical and Physiological Effects:
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor properties, echinomycin has been found to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has also been shown to inhibit viral replication and to have immunomodulatory effects. However, due to its toxicity, echinomycin has limited clinical applications.
实验室实验的优点和局限性
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has several advantages as a research tool. Its ability to bind to DNA in a sequence-specific manner makes it a valuable tool for studying gene regulation. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide's mechanism of action also makes it a useful tool for studying the development of cancer and bacterial infections. However, echinomycin's toxicity and limited clinical applications are significant limitations.
未来方向
There are several future directions for the study of echinomycin. One area of research is the development of new synthetic routes that can produce echinomycin more efficiently. Another area of research is the modification of echinomycin's structure to improve its pharmacokinetic properties and reduce its toxicity. Finally, the development of new analogs of echinomycin that have improved antitumor and antibacterial properties is an area of active research.
合成方法
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide is a complex molecule that is difficult to synthesize. The original isolation of echinomycin from Streptomyces echinatus involved a lengthy and challenging purification process. However, since its discovery, several synthetic routes have been developed that allow for the production of echinomycin in the laboratory. One such method involves the condensation of 2-amino-4-bromobenzoic acid with 2-aminobenzaldehyde to form the quinoline ring system, followed by coupling with N-ethylhydrazinecarbothioamide to form the final product.
科学研究应用
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has been extensively studied for its antitumor properties. It has been shown to be effective against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide works by binding to DNA and inhibiting transcription, which can lead to cell death. This mechanism of action makes it a valuable tool for studying gene regulation and the development of cancer.
属性
IUPAC Name |
1-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4OS/c1-2-21-19(26)24-23-18(25)15-11-17(12-7-9-13(20)10-8-12)22-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,23,25)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBDLFTYXDOWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}-N-ethylhydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1-benzyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6122304.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6122318.png)
![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6122325.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B6122333.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6122341.png)

![3-(2-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6122376.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6122378.png)
![N-{2-[(2-methoxy-5-pyrimidinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6122402.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
![3-(4-chlorophenyl)-7-[2-(dimethylamino)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6122408.png)